(E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1251711-20-2
VCID: VC5385977
InChI: InChI=1S/C21H19ClN2O2/c22-18-4-2-1-3-14(18)8-10-20(25)23-17-9-7-15-11-12-24(19(15)13-17)21(26)16-5-6-16/h1-4,7-10,13,16H,5-6,11-12H2,(H,23,25)/b10-8+
SMILES: C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC=CC=C4Cl
Molecular Formula: C21H19ClN2O2
Molecular Weight: 366.85

(E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide

CAS No.: 1251711-20-2

Cat. No.: VC5385977

Molecular Formula: C21H19ClN2O2

Molecular Weight: 366.85

* For research use only. Not for human or veterinary use.

(E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide - 1251711-20-2

Specification

CAS No. 1251711-20-2
Molecular Formula C21H19ClN2O2
Molecular Weight 366.85
IUPAC Name (E)-3-(2-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide
Standard InChI InChI=1S/C21H19ClN2O2/c22-18-4-2-1-3-14(18)8-10-20(25)23-17-9-7-15-11-12-24(19(15)13-17)21(26)16-5-6-16/h1-4,7-10,13,16H,5-6,11-12H2,(H,23,25)/b10-8+
Standard InChI Key NJIXDBAHMVUGQL-CSKARUKUSA-N
SMILES C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC=CC=C4Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide integrates three key components:

  • Indoline core: A bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. This scaffold is prevalent in pharmaceuticals due to its metabolic stability and ability to engage in π-π interactions .

  • Cyclopropanecarbonyl group: A cyclopropane ring conjugated to a carbonyl group, which enhances lipophilicity and influences bioavailability. The strain inherent to the cyclopropane ring may also promote unique binding interactions .

  • 2-Chlorophenyl acrylamide: An acrylamide moiety substituted with a 2-chlorophenyl group, contributing to electronic effects and potential halogen bonding with biological targets .

Theoretical Physicochemical Data

PropertyValue
Molecular FormulaC₂₁H₁₈ClN₂O₂
Molecular Weight380.84 g/mol
LogP (Partition Coeff.)~3.2 (estimated)
Hydrogen Bond Donors2 (amide NH, indoline NH)
Hydrogen Bond Acceptors3 (two amide O, carbonyl O)

Stereochemistry: The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which optimizes interactions with enzymatic active sites . This configuration can be validated via nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography .

Synthetic Methodology

The synthesis of (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide likely involves multi-step organic reactions, drawing from established protocols for analogous acrylamide derivatives .

Step 1: Preparation of 1-(Cyclopropanecarbonyl)indolin-6-amine

  • Indoline Protection:

    • The indoline nitrogen is acylated using cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine.

    • Reaction Conditions: Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours .

    • Yield: ~85% (estimated based on similar acylation reactions) .

Step 2: Synthesis of (E)-3-(2-Chlorophenyl)acrylic Acid

  • Heck Coupling:

    • 2-Chlorophenylboronic acid is coupled with acrylic acid using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., triphenylphosphine) .

    • Reaction Conditions: Dimethylformamide (DMF), 80°C, 6–8 hours .

    • Stereoselectivity: The (E)-isomer is favored due to steric hindrance during the coupling process .

Step 3: Amide Bond Formation

  • Carbodiimide-Mediated Coupling:

    • The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled with 1-(cyclopropanecarbonyl)indolin-6-amine.

    • Solvent: Tetrahydrofuran (THF) or DCM.

    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield and reduce reaction times for steps requiring precise temperature control .

  • Green Chemistry: Replacement of DCM with ethyl acetate minimizes environmental impact .

Hypothesized Biological Activities

While direct biological data for this compound are unavailable, inferences can be made from structurally related acrylamides and indoline derivatives.

Kinase Inhibition

The indoline scaffold is a known pharmacophore in kinase inhibitors (e.g., sunitinib). The acrylamide moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in kinases .

  • Targets: Potential inhibition of receptor tyrosine kinases (e.g., VEGFR, PDGFR) .

  • Mechanism: Competitive binding at the ATP pocket, supplemented by covalent modification via the acrylamide group .

Antiproliferative Effects

Analogous compounds exhibit cytotoxicity against cancer cell lines by inducing apoptosis and cell cycle arrest .

  • Hypothesized IC₅₀: 1–10 μM range (based on similar indoline-acrylamide hybrids) .

Antimicrobial Activity

The 2-chlorophenyl group may enhance membrane permeability, potentiating activity against Gram-positive bacteria .

Challenges and Future Directions

  • Stereochemical Purity: Ensuring exclusive (E)-configuration during synthesis requires rigorous reaction monitoring .

  • Metabolic Stability: The cyclopropane ring may undergo oxidative metabolism, necessitating prodrug strategies .

  • Toxicity Profiling: Screening for off-target effects (e.g., hERG channel inhibition) is critical early in development .

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